molecular formula C12H9NO4 B2513726 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 91574-45-7

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid

Cat. No.: B2513726
CAS No.: 91574-45-7
M. Wt: 231.207
InChI Key: KAZUDNXBQPEPGA-UHFFFAOYSA-N
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Description

“2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid” is an organic compound. It is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of “this compound” includes a maleimide group and a carboxylic acid group . The InChI code for this compound is 1S/C12H9NO4/c14-10-5-6-11(15)13(10)9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,16,17) .


Chemical Reactions Analysis

The maleimide group in “this compound” can react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 231.21 . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .

Scientific Research Applications

Environmental Fate and Biodegradation

Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) serve as a proxy to understand the environmental behavior and microbial degradation of similar complex organic compounds. These studies emphasize the ecological relevance of understanding chemical degradation pathways, the role of microbial communities in mitigating environmental pollution, and the potential toxicological impacts on non-target organisms including humans and ecosystems.

  • Biodegradation and Environmental Behavior : A review highlighted the extensive use of 2,4-D in agriculture and its potential environmental impacts. It underscored the importance of microbial processes in degrading such compounds and mitigating their persistence in the environment (Magnoli et al., 2020).

Toxicological and Environmental Concerns

Research on the toxicological profiles of compounds similar to 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, such as 2,4-D, provides critical insights into the potential risks associated with their use and environmental presence.

  • Toxicity and Environmental Impact : Studies on 2,4-D have shown concerns about its presence in the environment due to potential lethal effects on non-target organisms. The review suggests a need for further research to understand the low-level, continuous exposure impacts on environmental and human health (Islam et al., 2017).

Analytical Methods for Chemical Analysis

Understanding the properties and behavior of specific compounds like this compound in scientific research often involves advanced analytical techniques. These methods are crucial for assessing the antioxidant activity, degradation pathways, and potential effects on human health and the environment.

  • Analytical Reviews : Analytical reviews provide comprehensive insights into the methods used to determine antioxidant activities and other chemical properties, which are vital for assessing the biological and pharmacological effects of complex organic compounds (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Future Directions

The maleimide group in “2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid” can react with a thiol group to form a covalent bond . This property can be utilized in future research and applications, particularly in the field of bioconjugation where the compound can serve as a linker to connect biomolecules with a thiol .

Biochemical Analysis

Biochemical Properties

The 4-Maleimidophenylacetic Acid is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol . This property makes it a valuable tool in the study of proteins and other biomolecules.

Cellular Effects

Its ability to form covalent bonds with thiol groups suggests that it could potentially interact with a wide range of proteins and other biomolecules within the cell . These interactions could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to form covalent bonds with thiol groups . This allows it to interact with a wide range of biomolecules, potentially influencing their function. For example, it could inhibit or activate enzymes, alter gene expression, or affect the structure and function of proteins .

Temporal Effects in Laboratory Settings

Given its chemical properties, it is likely that its effects would vary over time depending on factors such as concentration, temperature, and the presence of other biomolecules .

Metabolic Pathways

Given its ability to form covalent bonds with thiol groups, it is possible that it could interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its chemical properties suggest that it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Properties

IUPAC Name

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZUDNXBQPEPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91574-45-7
Record name 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the method of M. P. Cava, A. A. Deana, K. Muth and M. J. Mitchell (Org. Synth., Coll. Vol. 5, 944 (1973)), 40 ml of a solution of 10 g (66.2 mmols) of 4-aminophenylacetic acid in DMF was added to 15 ml of a solution of 7.14 g (72.8 mmols) of maleic anhydride in DMF at room temperature in argon atmosphere. The reaction mixture was stirred at room temperature for 3 hours and then diluted with 250 ml of ether-benzene (1:1). The resulting precipitate was filtered off, with which 2.87 g (35 mmols) of sodium acetate and 70 ml of acetic anhydride were admixed. The mixture was stirred at 100° C. for 1 hour in argon atmosphere and concentrated in a vacuum. The residue was diluted with 300 ml of ethyl acetate. The ethyl acetate layer was washed with saturated sodium chloride aqueous solution, dried over Na2SO4, concentrated and thereafter subjected to silica gel column chromatography (90:10:5 chloroform-ethyl acetate-acetic acid to 50:50:5 chloroform-ethyl acetate-acetic acid), giving 8.72 g (yield 57%) of (4-maleimidophenyl)acetic acid in the form of a white solid.
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ether-benzene
Quantity
250 mL
Type
solvent
Reaction Step Three

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